molecular formula C11H20N2O2 B8110780 2-(2-Methoxyethyl)-2,7-Diazaspiro[4.5]Decan-1-One

2-(2-Methoxyethyl)-2,7-Diazaspiro[4.5]Decan-1-One

Cat. No.: B8110780
M. Wt: 212.29 g/mol
InChI Key: HHBCWEYGCMZLNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Methoxyethyl)-2,7-Diazaspiro[4.5]Decan-1-One is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a spirocyclic framework and a methoxyethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methoxyethyl)-2,7-Diazaspiro[4.5]Decan-1-One typically involves multi-step organic reactions. One common approach is the cyclization of a linear precursor containing the appropriate functional groups. The reaction conditions may include the use of strong bases or acids, and the reaction temperature and time are carefully controlled to ensure the formation of the desired spirocyclic structure.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and advanced purification techniques can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Methoxyethyl)-2,7-Diazaspiro[4.5]Decan-1-One can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols.

Scientific Research Applications

2-(2-Methoxyethyl)-2,7-Diazaspiro[4.5]Decan-1-One has several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: The compound may have potential as a bioactive molecule in drug discovery.

  • Medicine: It could be explored for its therapeutic properties in treating various diseases.

  • Industry: Its unique structure makes it suitable for use in materials science and as a chemical intermediate.

Mechanism of Action

The mechanism by which 2-(2-Methoxyethyl)-2,7-Diazaspiro[4.5]Decan-1-One exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism would depend on the biological or chemical context in which the compound is used. For example, in a medicinal context, it may bind to receptors or enzymes, leading to a biological response.

Comparison with Similar Compounds

  • 2-Methoxyethylamine: Similar in having a methoxyethyl group but lacking the spirocyclic structure.

  • 2,7-Diazaspiro[4.5]Decane: Similar in having the spirocyclic structure but lacking the methoxyethyl group.

Uniqueness: 2-(2-Methoxyethyl)-2,7-Diazaspiro[4.5]Decan-1-One is unique due to the combination of the spirocyclic framework and the methoxyethyl group, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-(2-methoxyethyl)-2,9-diazaspiro[4.5]decan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-15-8-7-13-6-4-11(10(13)14)3-2-5-12-9-11/h12H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHBCWEYGCMZLNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCC2(C1=O)CCCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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